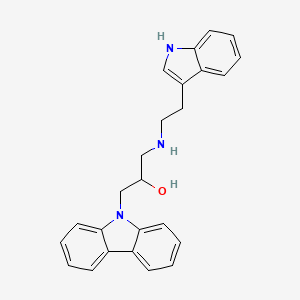

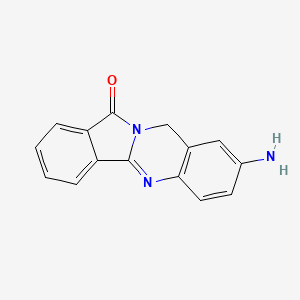

1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol

Overview

Description

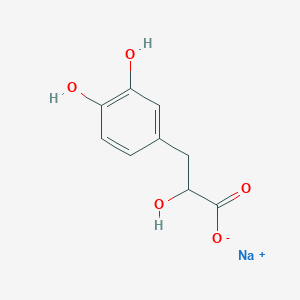

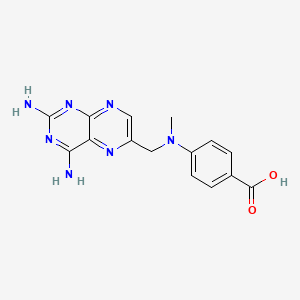

1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol, or 1-((2-IEA)CP), is an indole-containing molecule with a carbazole ring. It is a synthetic compound that has been used in a variety of scientific research applications, including in vivo and in vitro studies. It is a relatively new compound, and its uses are still being explored.

Scientific Research Applications

Schiff Base Formation and Computational Studies

One study involved the synthesis of a Schiff base by condensing 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde, resulting in compounds with potential applications in molecular electrostatic potential (MEP), Mulliken charge analysis, and structure optimization studies. These are analyzed using TOF-MS, UV-vis, FT-IR, and NMR techniques, indicating their potential in materials science and computational chemistry (Warad et al., 2018).

Determination in Fuels

Another application focuses on the determination of nitrogen-containing polycyclic aromatic compounds, including carbazoles, in diesel and gas oil. This study utilized reverse-phase high-performance liquid chromatography with fluorimetric detection, highlighting the compound's relevance in environmental analysis and fuel quality assessment (Cunha et al., 2016).

Anti-Inflammatory Activity

Research on novel indole derivatives, including those structurally related to the specified compound, has shown promising anti-inflammatory activities with a lower ulcerogenic liability compared to traditional medicines, indicating potential therapeutic applications (Verma et al., 1994).

Synthesis and Adrenolytic Activity

The synthesis and evaluation of certain indole derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their adrenolytic properties, have been documented. This research suggests potential applications in cardiovascular disease treatment (Groszek et al., 2009).

Catalytic Alkylation

Catalytic alkylation studies involving cycloalkaneindoles and tetrahydro-γ-carboline with 9-oxiranylmethylcarbazole have been performed, leading to the formation of compounds with potential applications in organic synthesis and drug development (Sokolov et al., 2016).

Polymorphism in Pharmaceuticals

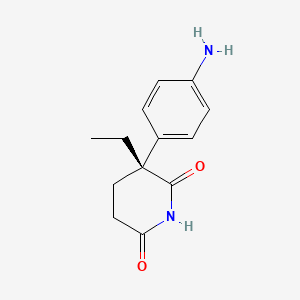

Research on the polymorphism of carvedilol, a compound structurally related to the specified molecule, has implications in pharmaceutical formulation and the development of drug delivery systems, indicating the importance of structural analysis in enhancing drug efficacy and stability (Yathirajan et al., 2007).

Mechanism of Action

Target of Action

The primary target of DC-05 is DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme that plays a crucial role in maintaining methylation patterns following DNA replication and is involved in cellular processes such as embryogenesis, genomic imprinting, X-chromosome inactivation, and preservation of chromosome stability .

Mode of Action

DC-05 acts as an inhibitor of DNMT1 . It binds to the enzyme and prevents it from adding a methyl group to the cytosine residue of DNA. This inhibition disrupts the normal methylation pattern, which can lead to changes in gene expression .

Biochemical Pathways

The inhibition of DNMT1 by DC-05 affects the DNA methylation pathway. DNA methylation is a biochemical process crucial for normal development and plays a key role in processes such as gene expression, DNA structure and stability, and chromosome interactions . By inhibiting DNMT1, DC-05 can potentially alter these processes, leading to changes in cellular function and behavior .

Result of Action

The inhibition of DNMT1 by DC-05 can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, it could potentially lead to the reactivation of tumor suppressor genes in cancer cells, thereby inhibiting tumor growth . The specific effects of dc-05 are likely to be context-dependent and may vary depending on the cell type and the presence of other biochemical factors .

properties

IUPAC Name |

1-carbazol-9-yl-3-[2-(1H-indol-3-yl)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O/c29-19(16-26-14-13-18-15-27-23-10-4-1-7-20(18)23)17-28-24-11-5-2-8-21(24)22-9-3-6-12-25(22)28/h1-12,15,19,26-27,29H,13-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWMTSMUQJNHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(9H-carbazol-9-yl)-propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine](/img/structure/B1669796.png)